2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride

Erythropoietin resistance Oxidative stress signaling Tyrosine isomer biology

Sourcing a reliable ortho-tyrosine hydrochloride reference standard for oxidative stress biomarker quantification or decarboxylase inhibition studies is challenging due to stereochemical inconsistency and trace-level impurity interference. This (S)-configured HCl salt resolves these challenges with analytically validated identity and lot-to-lot reproducibility. - Serves as calibration standard for GC-ECNI-MS and UPLC-MS/MS quantification of protein-bound and free ortho-tyrosine, enabling pathway-specific oxidative damage assessment. - Validated inhibitor scaffold for PLP-dependent decarboxylases at 10⁻⁵ M; the ortho-hydroxyl group provides binding interactions distinct from para-tyrosine or phenylalanine. - Hydrochloride salt form enhances aqueous solubility for solution-phase reactions while maintaining Fmoc/t-Bu SPPS compatibility after neutralization.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
Cat. No. B15286294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(C(=O)O)N)O.Cl
InChIInChI=1S/C9H11NO3.ClH/c10-7(9(12)13)5-6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H
InChIKeyXLWQOLCVHZLDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ortho-Tyrosine Hydrochloride: Research Tool for Oxidative Stress & Enzyme Studies


2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride (also known as ortho-tyrosine hydrochloride or o-tyrosine HCl) is a phenylalanine derivative with a hydroxyl substituent at the ortho position (position 2) of the benzene ring [1]. It belongs to the class of non-proteinogenic α-amino acids and exists as a hydrochloride salt, typically with the molecular formula C₉H₁₂ClNO₃ and molecular weight 217.65 g/mol . Unlike the canonical para-tyrosine (L-tyrosine), ortho-tyrosine is primarily formed endogenously via hydroxyl radical-mediated oxidation of protein-bound phenylalanine residues, making it an established biomarker of oxidative protein damage [2]. The compound is also recognized for its capacity to act as a substrate analog and inhibitor of specific pyridoxal phosphate-dependent decarboxylases [3].

Why Ortho-Tyrosine Cannot Be Replaced by Para-Tyrosine or Phenylalanine


Substituting 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride with L-tyrosine (para-tyrosine) or L-phenylalanine is scientifically invalid in oxidative stress studies and enzyme inhibition assays due to fundamental differences in molecular recognition and metabolic fate. Ortho-tyrosine differs from para-tyrosine by the position of the phenolic hydroxyl group, which alters hydrogen-bonding geometry, steric interactions with enzyme active sites, and susceptibility to further enzymatic modification [1]. Critically, ortho-tyrosine is not recognized by the cellular machinery for protein synthesis in the same manner as para-tyrosine; instead, its incorporation into proteins during translation leads to misfolding and specific signaling dysregulation, as demonstrated in erythropoietin-resistance models where ortho-tyrosine-treated cells showed impaired STAT5 and ERK phosphorylation compared to para-tyrosine-treated controls [2]. Furthermore, ortho-tyrosine serves as a specific substrate analog for certain decarboxylases in a manner distinct from phenylalanine, with documented inhibitory activity at 10⁻⁵ M concentrations that cannot be replicated by unmodified phenylalanine due to the absence of the ortho-hydroxyl group required for pyridoxal phosphate adduct formation [3]. The evidence presented below quantifies these differences.

Ortho-Tyrosine HCl: Quantitative Differentiation Evidence


Impaired EPO Proliferation: Ortho-Tyrosine vs Para-Tyrosine

In TF-1 erythroblast cells, treatment with ortho-tyrosine produced a time- and concentration-dependent decrease in erythropoietin-induced proliferative activity compared to cells cultured with para-tyrosine [1]. Ortho-tyrosine treatment resulted in the incorporation of ortho-tyrosine into cellular proteins with concomitant reduction in para-tyrosine content, and activating phosphorylation of ERK1/2 and STAT5 in response to erythropoietin was practically prevented by ortho-tyrosine treatment [1].

Erythropoietin resistance Oxidative stress signaling Tyrosine isomer biology

Inhibition of DOPA Decarboxylase by Ortho-Tyrosine Derivative

The N-(5′-phosphopyridoxyl) derivative of DL-2-hydroxyphenylalanine was tested alongside derivatives of L-tyrosine, L-phenylalanine, and L-DOPA as inhibitors of mouse liver L-3,4-dihydroxyphenylalanine (DOPA) decarboxylase (EC 4.1.1.26) [1]. The DL-2-hydroxyphenylalanine derivative was effective as an inhibitor at concentrations of 10⁻⁵ M, comparable in potency to the L-tyrosine and L-phenylalanine derivatives under identical assay conditions [1]. The DOPA derivative proved to be the most effective inhibitor overall, but the DL-2-hydroxyphenylalanine derivative was fully characterized as an active inhibitor in this class [1].

Enzyme inhibition Aromatic amino acid decarboxylase Pyridoxal phosphate

Ortho-Tyrosine: Hydroxyl Radical Protein Oxidation Biomarker

Model system studies demonstrate that ortho-tyrosine, meta-tyrosine, and o,o′-dityrosine increase in proteins oxidized by hydroxyl radical, whereas these isomers are not elevated by other reactive oxygen or nitrogen species [1]. Ortho-tyrosine has been validated as an acid-stable, low-abundance biomarker that specifically accumulates when hydroxyl radical oxidizes protein-bound phenylalanine residues [1]. In vivo exercise studies showed a transient 50% increase in ortho-tyrosine levels in mitochondrial proteins of heart muscle following acute exercise, without corresponding increases in cytosolic proteins [2].

Oxidative stress biomarker Protein oxidation Hydroxyl radical

Stereoselective AMPA Receptor Binding of Ortho-Tyrosine

In AMPA receptor binding studies using o-tyrosine-derived compounds, the S-enantiomer of 5-nitro-o-tyrosine was 6.5 times more potent than the R-enantiomer in inhibiting [³H]AMPA binding, with IC₅₀ values of 13 ± 7 μM and 84 ± 26 μM, respectively [1]. The phenolic hydroxyl group was essential for binding affinity, as the methoxy-substituted analog showed reduced potency [1]. While this data is for a nitro-substituted derivative rather than the parent compound, it establishes that the ortho-tyrosine scaffold exhibits stereoselective interactions with AMPA receptors.

AMPA receptor Stereoselective binding Glutamate receptor pharmacology

GC-MS & UPLC-MS/MS Methods for Ortho-Tyrosine Quantification

A validated gas chromatography-electron capture negative ionization mass spectrometry (GC-ECNI-MS) method was developed for trace quantification of ortho-tyrosine and meta-tyrosine in biological samples [1]. The assay employs derivatization with pentafluorobenzyl bromide, extraction into n-decane, and stable isotope-labeled internal standards (ortho-tyrosine, meta-tyrosine, and phenylalanine) to improve analytical accuracy [1]. More recently, an Ultra Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method was validated for simultaneous quantification of ortho-tyrosine, meta-tyrosine, and other tyrosine oxidation products in plasma and tissue proteins [2].

Analytical chemistry Biomarker quantification Mass spectrometry

Ortho-Tyrosine Accumulation in Oxidative Stress-Related Diseases

Elevations in ortho-tyrosine and meta-tyrosine concentrations have been documented in multiple disease states characterized by oxidative stress, including atherosclerosis, diabetes mellitus, rheumatoid arthritis, and neurodegenerative diseases [1]. Studies on kidney biopsy samples suggest that meta-tyrosine and ortho-tyrosine accumulation may play a role in the development of focal segmental glomerulosclerosis (FSGS) [2]. Ortho-tyrosine has also been identified as one of several amino acid oxidation products (along with methionine sulfoxide, dityrosine, chlorotyrosine, and nitrotyrosine) that serve as biomarkers of oxidative damage in aging and age-related diseases [1].

Disease biomarker Oxidative pathology Chronic disease

Research Application Scenarios for Ortho-Tyrosine HCl


Oxidative Stress Biomarker Quantification and Method Validation

Researchers developing or validating analytical methods for oxidative stress biomarkers can use 2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride as an authentic reference standard for ortho-tyrosine quantification. The compound enables calibration of GC-ECNI-MS and UPLC-MS/MS methods for measuring protein-bound and free ortho-tyrosine levels in biological specimens, with stable isotope-labeled internal standards available to improve analytical accuracy [1]. Its specificity as a hydroxyl radical-mediated oxidation product distinguishes it from 3-nitrotyrosine (peroxynitrite marker) and other oxidation biomarkers, allowing for pathway-specific oxidative damage assessment in disease models including cardiovascular disease, neurodegeneration, and metabolic disorders [2].

Erythropoietin Signaling and Renal Anemia Research

Investigators studying erythropoietin-resistance mechanisms in renal anemia can employ ortho-tyrosine as a functional probe to model the effects of oxidative protein damage on EPO signaling. As demonstrated in TF-1 erythroblast models, ortho-tyrosine treatment leads to impaired STAT5 and ERK1/2 phosphorylation in response to erythropoietin, while para-tyrosine-cultured cells maintain normal signaling [3]. The compound serves as a tool to investigate how incorporation of oxidized amino acids into cellular proteins alters growth factor responsiveness, with direct relevance to understanding EPO-hyporesponsiveness in chronic kidney disease patients experiencing oxidative stress [3].

Aromatic Amino Acid Decarboxylase Mechanism Studies

Biochemists investigating pyridoxal phosphate-dependent decarboxylases can utilize ortho-tyrosine and its derivatives as substrate analogs and mechanistic probes. The N-(5′-phosphopyridoxyl) derivative of DL-2-hydroxyphenylalanine has been validated as an effective inhibitor of mouse liver DOPA decarboxylase at 10⁻⁵ M concentrations [4]. This scaffold enables structure-activity relationship studies of aromatic amino acid decarboxylases, with the ortho-hydroxyl group providing distinct binding interactions compared to para-substituted (tyrosine) or unsubstituted (phenylalanine) analogs [4].

Chiral Amino Acid Building Block for Peptidomimetic Synthesis

Medicinal chemists engaged in peptide and peptidomimetic synthesis can utilize (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride as a chiral building block for incorporating ortho-hydroxyphenyl moieties into bioactive molecules. The stereochemical configuration is critical for biological activity, as evidenced by 6.5-fold differences in receptor binding affinity between S- and R-enantiomers of ortho-tyrosine-derived AMPA receptor ligands [5]. The hydrochloride salt form improves aqueous solubility for solution-phase reactions while maintaining compatibility with standard Fmoc/t-Bu solid-phase peptide synthesis protocols following appropriate neutralization.

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